This compound can be sourced from various chemical suppliers and is classified under organic compounds due to its structure containing carbon, bromine, nitrogen, and oxygen atoms. It is primarily used in research settings for its applications in drug synthesis and development.
The synthesis of (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide typically involves several key steps:
This multi-step process emphasizes the importance of controlling reaction conditions to achieve high purity and desired stereochemistry.
The molecular structure of (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide can be represented by its InChI key: HKSUZIIGCSOMPX-HNNXBMFYSA-N. The structural formula indicates the presence of multiple functional groups including a bromo group, hydroxyl group, and methoxy group attached to a phenyl ring .
Key structural data includes:
(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide participates in several important chemical reactions:
These reactions are pivotal for creating compounds with therapeutic potential.
The mechanism of action for (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide primarily relates to its role as an intermediate in synthesizing β2-adrenoceptor agonists like formoterol. Upon administration, these agonists bind to β2-adrenoceptors in the bronchial tissues, leading to bronchodilation and relief from symptoms of asthma and chronic obstructive pulmonary disease. The specific actions include:
The physical properties of (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide include:
Chemical properties include:
(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its most notable application is in the production of β2-adrenoceptor agonists like formoterol, which are essential for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease. The ability to synthesize this compound efficiently allows for advancements in drug development aimed at improving therapeutic outcomes for patients suffering from these diseases .
This compound is systematically named (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide, reflecting its core structural components: a formamide group (-NC=O) attached to a disubstituted phenyl ring featuring a chiral 2-bromo-1-hydroxyethyl side chain at position 5 and a benzyloxy (phenylmethoxy) group at position 2. Its stereochemistry is explicitly denoted by the (R) configuration at the chiral center (C-1 of the hydroxyethyl moiety), which is critical for its biological interactions [1] [4].
Table 1: Key Identifiers and Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 201677-59-0 | [1] [4] |
Molecular Formula | C₁₆H₁₆BrNO₃ | [1] [2] |
Molecular Weight | 350.21 g/mol | [1] [3] |
IUPAC Name | N-[5-[(1R)-2-Bromo-1-hydroxyethyl]-2-(phenylmethoxy)phenyl]formamide | [2] [4] |
Stereochemistry | (R)-enantiomer at C(α) of hydroxyethyl chain | [4] |
Melting Point | 130–131 °C | [1] [3] |
Structural characterization relies on advanced spectroscopic techniques:
HKSUZIIGCSOMPX-HNNXBMFYSA-N
(Standardized stereochemical descriptor) [4] [5]. First characterized in the late 1990s, this compound emerged as a critical chiral intermediate in optimizing long-acting bronchodilators. Its significance grew with the demand for enantiopure β₂-agonists, where traditional racemic mixtures showed suboptimal therapeutic profiles [1] [5]. Key historical milestones include:
This compound serves as the penultimate precursor in synthesizing (R,R)-formoterol, a high-efficacy bronchodilator for asthma and chronic obstructive pulmonary disease. The (R)-chiral center ensures optimal binding to the β₂-adrenoreceptor’s active site, minimizing off-target effects associated with the (S)-enantiomer [2] [4].
Table 2: Synthetic Pathway to (R,R)-Formoterol
Step | Reaction | Role of Intermediate | Outcome |
---|---|---|---|
1 | Nucleophilic Substitution | Bromine displacement by 4-methoxybenzylamine | Forms C-N bond to the arylalkylamine pharmacophore |
2 | Deprotection/Hydrogenation | Benzyloxy group removal | Reveals phenolic OH for carbamate formation |
3 | Carbamoylation | Reaction with chloroformamide | Yields (R,R)-formoterol |
Mechanistic highlights:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4